

# Application Note: Quantification of Whiskey Lactone in Wine and Spirits

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## Compound of Interest

Compound Name: Whiskey lactone

Cat. No.: B1216221

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## Abstract

**Whiskey lactone**, specifically its cis- and trans-isomers ( $\beta$ -methyl- $\gamma$ -octalactone), is a significant aroma compound in oak-aged wines and spirits, imparting characteristic coconut, woody, and sweet notes.[1][2] Accurate quantification of these compounds is crucial for quality control and product development in the beverage industry. This application note provides a detailed protocol for the quantification of **whiskey lactone** in wine and spirits using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). An alternative Dispersive Liquid-Liquid Microextraction (DLLME) method is also presented.

## Introduction

Oak lactones are key contributors to the aroma profile of beverages aged in oak barrels.[1] The two diastereomers of  $\beta$ -methyl- $\gamma$ -octalactone are colloquially known as "**whiskey lactones**" or "oak lactones".[1] The cis-isomer is noted for being a more potent odorant with a lower sensory threshold than the trans-isomer.[1][3] The concentration of these lactones is influenced by factors such as the oak species (e.g., *Quercus alba* vs. *Quercus petraea*), the toasting level of the barrel, and the aging duration.[1]

Gas chromatography (GC) is the standard analytical technique for the analysis of these volatile compounds.[1] Due to the typically low concentrations of **whiskey lactones** in wine and spirits, a pre-concentration step is necessary.[4] HS-SPME is a solvent-free, sensitive, and rapid sample preparation technique well-suited for this purpose.[5]

This document outlines a validated HS-SPME-GC-MS method for the routine analysis of **whiskey lactone**, providing detailed experimental procedures and expected performance data.

## Experimental Protocols

### Primary Method: Headspace Solid-Phase Microextraction (HS-SPME) with GC-MS

This protocol is based on established methods for lactone analysis in wine and spirits.[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)

#### 2.1.1. Materials and Reagents

- Samples: Wine or spirits
- Standards: cis- and trans-**whiskey lactone** ( $\beta$ -methyl- $\gamma$ -octalactone)
- Internal Standard (IS):  $\gamma$ -Heptalactone or 3,4-dimethylphenol[\[4\]](#)
- Reagents: Sodium chloride (NaCl), Ethanol, L(+)-tartaric acid[\[4\]](#)
- Equipment:
  - HS-SPME autosampler
  - Gas chromatograph with a mass selective detector (GC-MS)
  - SPME fiber assembly (e.g., 1.10 mm DVB/PDMS, 120  $\mu$ m film thickness)[\[8\]](#)
  - Headspace vials (10 or 20 mL) with PTFE-lined septa caps[\[5\]](#)
  - Pipettes and syringes

#### 2.1.2. Sample and Standard Preparation

- Standard Stock Solutions: Prepare individual stock solutions of cis- and trans-**whiskey lactone** and the internal standard in ethanol (e.g., 1000 mg/L).[\[4\]](#)

- Working Standard Solutions: Prepare serial dilutions of the stock solutions in a synthetic wine matrix (13% ethanol, 11 g/L tartaric acid, pH 3.2) to create a calibration curve.[4]
- Sample Preparation:
  - Pipette 2 mL of the wine or spirit sample into a 10 mL headspace vial.[5]
  - Add a known amount of internal standard solution.
  - To enhance the release of volatiles, add sodium chloride to the sample (e.g., to saturation).[5]
  - Immediately seal the vial with a PTFE-lined septum cap.[5]

#### 2.1.3. HS-SPME Procedure

- Incubation: Place the sealed vial in the autosampler tray and incubate at a controlled temperature (e.g., 40°C) for a set time (e.g., 2 minutes) to allow for equilibration of the headspace.[8]
- Extraction: Expose the SPME fiber to the headspace of the sample for a defined period (e.g., 10 minutes) at the same temperature.[8]
- Desorption: After extraction, retract the fiber and immediately introduce it into the hot GC inlet for thermal desorption of the analytes onto the analytical column (e.g., 250°C for 1 minute in splitless mode).[5][8]

#### 2.1.4. GC-MS Conditions

- GC System: Agilent 6890N or similar[9]
- Column: Mid-polarity capillary column (e.g., Rxi-624Sil MS, 30 m x 0.25 mm x 1.4 µm)[8]
- Carrier Gas: Helium at a constant flow rate (e.g., 1.69 mL/min)[8]
- Oven Temperature Program:
  - Initial temperature: 50°C, hold for 3 minutes

- Ramp 1: 4°C/min to 200°C, hold for 2 minutes
- Ramp 2: 20°C/min to 290°C[10]
- MS System: Quadrupole or Orbitrap Mass Spectrometer[9][11]
- Ionization Mode: Electron Ionization (EI) at 70 eV[4][5]
- Mass Range: m/z 25-350[4]
- Acquisition Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis to enhance sensitivity.

## Alternative Method: Dispersive Liquid-Liquid Microextraction (DLLME) with GC-MS

DLLME is a rapid and environmentally friendly microextraction technique that can also be employed.[12][13]

### 2.2.1. Materials and Reagents

- Extraction Solvent: Chloroform[12]
- Disperser Solvent: Acetonitrile or Methanol
- Other reagents and equipment as listed in section 2.1.1.

### 2.2.2. DLLME Procedure

- Pipette 500 µL of the whiskey sample and 500 µL of deionized water into a microcentrifuge tube.[12]
- Rapidly inject a mixture of the disperser solvent and 200 µL of chloroform (extraction solvent) into the sample tube.[12]
- A cloudy solution will form. Sonicate the mixture to facilitate extraction.[12]
- Centrifuge the sample to separate the phases.[12]

- Collect the sedimented chloroform phase for GC-MS analysis.[\[12\]](#)
- Proceed with GC-MS analysis as described in section 2.1.4.

## Data Presentation

The following tables summarize typical quantitative data for **whiskey lactone** analysis in wine and spirits.

Table 1: GC-MS Method Parameters and Performance for **Whiskey Lactone** Analysis

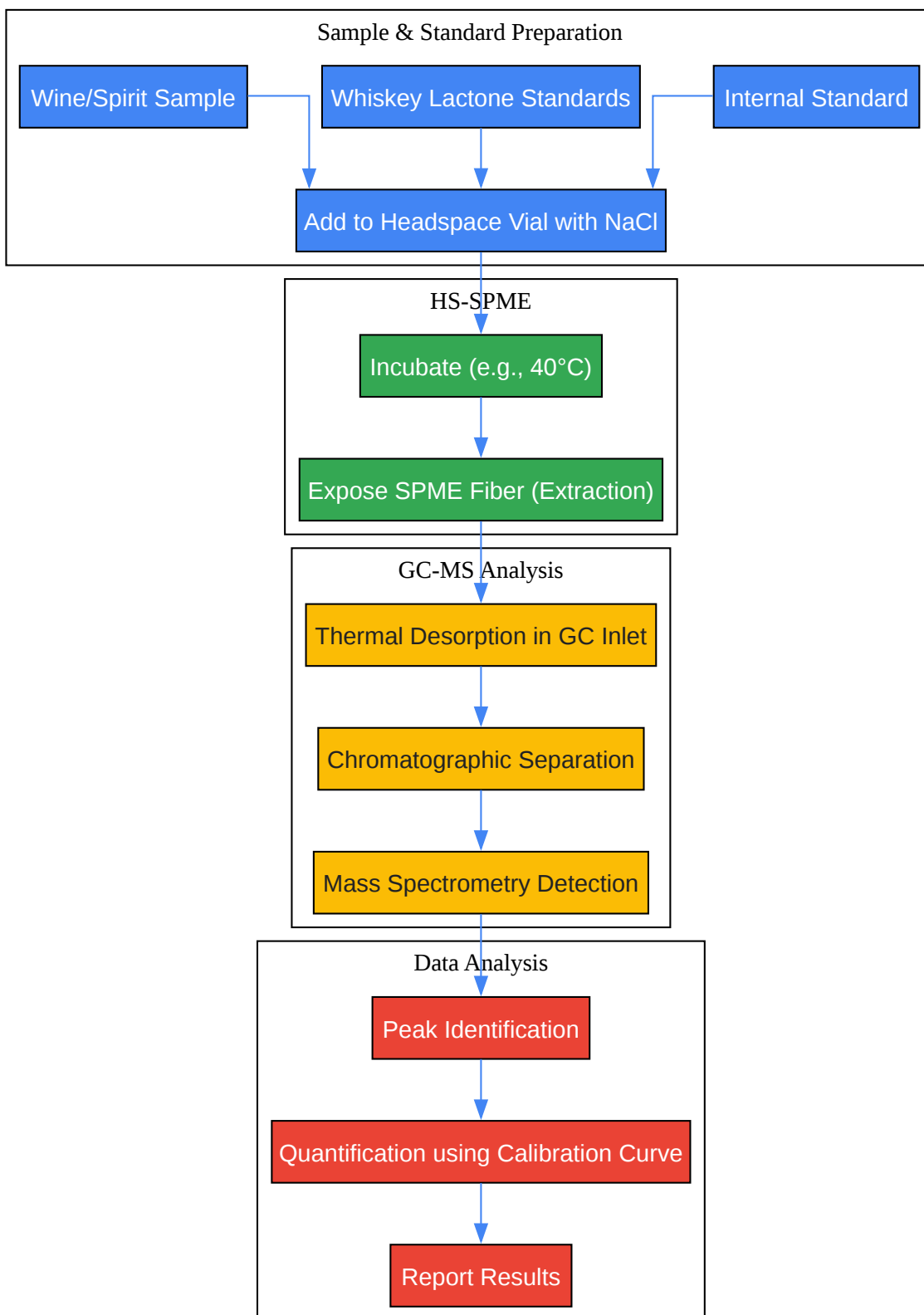
Parameter	Value	Reference
Extraction Method	HS-SPME	<a href="#">[4]</a> <a href="#">[8]</a>
SPME Fiber	DVB/PDMS, 120 µm	<a href="#">[8]</a>
Extraction Temp.	40 °C	<a href="#">[8]</a>
Extraction Time	10 min	<a href="#">[8]</a>
GC Column	Rxi-624Sil MS	<a href="#">[8]</a>
Detection Limit (LOD)	A few µg/L	<a href="#">[4]</a> <a href="#">[7]</a>
Quantification Limit (LOQ)	Varies by isomer and matrix	<a href="#">[8]</a>
Repeatability (RSD)	0.6 - 5.2%	<a href="#">[4]</a> <a href="#">[7]</a>

Table 2: Representative Concentrations of **Whiskey Lactones** in Wine and Spirits

Analyte	Matrix	Concentration Range (µg/L)	Reference
cis-Whiskey Lactone	Red Wine	20 (Detection Threshold)	<a href="#">[14]</a>
trans-Whiskey Lactone	Red Wine	130 (Detection Threshold)	<a href="#">[14]</a>
cis-Whiskey Lactone	Oak-aged Wine	Can be significantly higher	<a href="#">[1]</a>
trans-Whiskey Lactone	Oak-aged Wine	Generally lower than cis-isomer	<a href="#">[1]</a>
Total Oak Lactones	Bourbon Whiskey	Increases with aging	<a href="#">[2]</a>

## Mandatory Visualization

The following diagram illustrates the experimental workflow for the quantification of **whiskey lactone** using the HS-SPME-GC-MS method.



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Caption: HS-SPME-GC-MS workflow for **whiskey lactone** quantification.

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